molecular formula C23H26N2O B11496917 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11496917
M. Wt: 346.5 g/mol
InChI Key: NGBRDJLJZLPXEH-UHFFFAOYSA-N
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Description

11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties. This particular compound has been studied for its potential antioxidant and anxiolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests that similar methods could be scaled up for industrial applications. The use of supported catalysts and microwave technology can enhance efficiency and reduce costs in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines .

Mechanism of Action

The anxiolytic effects of 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA_A receptor, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and a calming effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-ethylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its potential antioxidant activity, which is not commonly observed in traditional benzodiazepines. This dual functionality makes it a promising candidate for further research and development in both medicinal and industrial applications .

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H26N2O/c1-4-15-9-11-16(12-10-15)22-21-19(13-23(2,3)14-20(21)26)24-17-7-5-6-8-18(17)25-22/h5-12,22,24-25H,4,13-14H2,1-3H3

InChI Key

NGBRDJLJZLPXEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2

Origin of Product

United States

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